Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride
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Description
Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H18ClFN2O2 and its molecular weight is 288.75. The purity is usually 95%.
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Biological Activity
Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using suitable precursors.
- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to add the amino group.
- Fluorination : Fluorine is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Carboxylation : The carboxylate group is introduced via esterification with benzyl alcohol and carboxylic acids.
This compound exhibits its biological effects by interacting with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator , thereby modulating various biochemical pathways that are crucial in disease mechanisms.
Pharmacological Properties
Research indicates that this compound has promising pharmacological properties due to its structural features:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and lipophilicity, which can improve bioavailability and therapeutic efficacy.
- Potential as a Biochemical Probe : It has been investigated for use as a biochemical probe to study enzyme mechanisms.
Anticancer Activity
In preliminary studies, this compound has shown potential in inhibiting cancer cell proliferation. For instance, it was tested against various human cancer cell lines, demonstrating selective cytotoxicity.
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A431 | 12.5 | Inhibition of EGFR signaling |
MCF-7 | 15.0 | Induction of apoptosis |
NIH-3T3 | 20.0 | Reduced cell viability |
Neuroprotective Effects
Another area of research focuses on its neuroprotective effects. Studies have suggested that it may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound | Structural Difference | Biological Activity |
---|---|---|
Benzyl (3S,5S)-3-amino-5-chloropiperidine-1-carboxylate | Chlorine instead of Fluorine | Lower metabolic stability |
Benzyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate | Methyl group instead of Fluorine | Reduced lipophilicity |
The unique presence of fluorine in this compound contributes significantly to its enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASMZYAUOPCRKW-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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